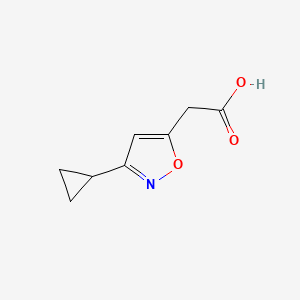![molecular formula C8H12N2O B2696046 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2168273-67-2](/img/structure/B2696046.png)
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, also known as PCM-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCM-001 is a cyclobutane derivative that contains a pyrazole moiety, which makes it a unique compound with interesting properties.
Aplicaciones Científicas De Investigación
Metabolic Analysis and Stability
- In vitro metabolism and thermal stability: The in vitro metabolism of synthetic cannabinoids like 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has been studied extensively. For instance, Franz et al. (2017) examined the metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which is structurally similar. They focused on in vitro phase I metabolism using pooled human liver microsomes. The study highlighted the significance of oxidation processes and the formation of monohydroxylated metabolites. Additionally, they investigated the thermal stability of these compounds under smoking conditions, noting that some metabolites could form as thermal degradation products, impacting in vivo metabolic profiles (Franz et al., 2017).
Synthesis and Characterization
- Synthesis and differentiation from isomers: The synthesis and characterization of compounds related to this compound, such as 3,5-AB-CHMFUPPYCA, have been described by McLaughlin et al. (2016). This includes differentiation from its regioisomer and an analysis of potential mislabeling in research chemicals. This research aids in accurate identification and chemical analysis of such compounds (McLaughlin et al., 2016).
Chemical and Pharmacological Properties
- Analysis of new synthetic cannabinoids: A study by Uchiyama et al. (2015) reported on a new pyrazole-carboxamide type synthetic cannabinoid, closely related to this compound, identified in illegal products. This study underlines the ongoing challenge in identifying and characterizing new synthetic cannabinoids, which often have complex pharmacological profiles (Uchiyama et al., 2015).
Biological Activities and Applications
Evaluation of biological activities
Various derivatives of pyrazole compounds have been synthesized and evaluated for their biological activities. For example, Sangani et al. (2012) synthesized pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and evaluated their antimicrobial activities against several bacterial and fungal pathogens. Such research demonstrates the potential pharmaceutical applications of pyrazole derivatives (Sangani et al., 2012).
Cytotoxic properties for cancer treatment
The cytotoxic properties of pyrazole derivatives have been explored for potential cancer treatment. Kodadi et al. (2007) synthesized new compounds with pyrazole structures and evaluated their cytotoxicity against tumor cell lines. This study highlights the potential of such compounds in developing new anticancer drugs (Kodadi et al., 2007).
Propiedades
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(3-1-4-8)7-10-6-2-5-9-10/h2,5-6,11H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNVCRRJYNAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


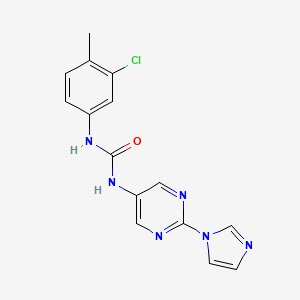
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)
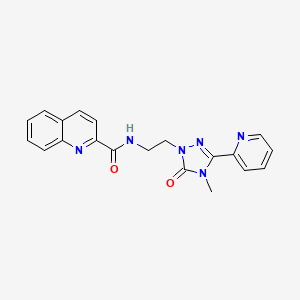
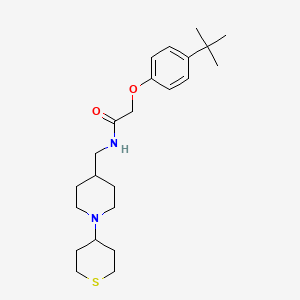
![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)
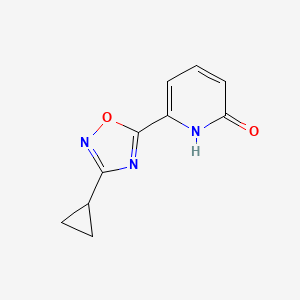
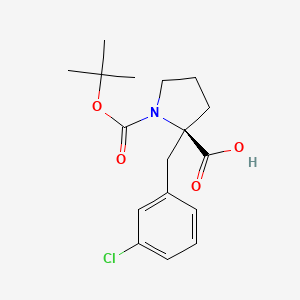
![2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2695983.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)
